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Get Quote

Voxtalisib is an orally administered, low molecular weight, dual inhibitor that competitively binds to the

ATP-binding sites of both Class I PI3K and mTOR (both mTORC1 and mTORC2) [1] [2].

Molecular Weight: 270.29 g/mol [1]

Molecular Formula: C₁₃H₁₄N₆O [1]
CAS Number: 934493-76-2 [1]

Synonyms: XL765, SAR245409 [1]

Mechanism of Action & Biochemical Profiling

Voxtalisib acts as a dual inhibitor of PI3K and mTOR, and also inhibits DNA-PK [1]. The table below

details its half-maximal inhibitory concentration (IC₅₀) values against key kinase targets, demonstrating its

potent and multi-targeted nature.

Table 1: Voxtalisib Inhibitory Profile (IC₅₀) [1]

Target IC₅₀ (nM)

p110γ (PI3Kγ) 9

p110α (PI3Kα) 39

p110δ (PI3Kδ) 43
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Target IC₅₀ (nM)

p110β (PI3Kβ) 113

mTOR 157

DNA-PK 150

mTORC1 160

mTORC2 910

This multi-targeted inhibition disrupts the PI3K/AKT/mTOR pathway, a critical signaling cascade frequently

dysregulated in cancer that controls cell growth, survival, and metabolism [3].
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Diagram 1: Voxtalisib inhibits key nodes of the PI3K/AKT/mTOR pathway. Voxtalisib directly inhibits PI3K,

mTORC1, and mTORC2, blocking oncogenic signaling and cell growth [1] [3].

Preclinical Anti-Cancer Activity

Voxtalisib has demonstrated anti-proliferative and pro-apoptotic effects across various cancer models,

including those with multidrug resistance (MDR).

Table 2: Summary of Voxtalisib's Preclinical Efficacy [2]

Cancer Type Model (Cell Line/ Xenograft) Key Findings & Proposed Mechanisms

| Leukemia | HL60 (AML) and K562 (CML) cells, including their multidrug-resistant counterparts

(HL60/ADR, K562/A02) | - Inhibited cell proliferation and induced G0/G1 cell cycle arrest.

Modulated cell cycle regulators (↓Cyclin D1, ↓p-pRb, ↑p27).

Induced mitochondria-mediated apoptosis (↑Bax/Bcl-2 ratio, caspase-3 activation).
Overcame MDR by downregulating P-gp and MRP1 efflux pumps. | | Solid Tumors | Pancreatic

Ductal Adenocarcinoma (PDA) cell lines, BxPC-3 xenograft mice models | - Inhibited cell viability and
induced apoptosis more effectively than PI3K-selective inhibitors.

Significantly reduced phosphorylation of mTOR targets (S6, S6K, 4EBP1).
Induced accumulation of autophagosomes. | | Glioma | Intracranial GBM 39-luc mouse models | -

Monotherapy reduced median tumor bioluminescence.
Combination with Temozolomide (TMZ) showed enhanced reduction in tumor bioluminescence and a

trend toward improved survival. |

Key Experimental Protocols from Preclinical Studies

Detailed methodology from the anti-leukemia study provides a reproducible protocol for assessing

Voxtalisib's efficacy in vitro [2].
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Cell Viability Assay (MTT Assay)

Purpose: To determine the growth inhibitory effect (IC₅₀) of Voxtalisib.
Procedure:

Seed cells (e.g., HL60, K562) in 96-well plates.
After 24 hours, treat with a gradient concentration of Voxtalisib (e.g., 0.5-64 µM) for 48 hours.

Add MTT reagent (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) and
incubate for 4 hours.

Dissolve the formed formazan crystals with DMSO.
Measure the optical density (OD) at 570 nm using a microplate reader.

Data Analysis: Calculate cell viability and the IC₅₀ value using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

Purpose: To quantify Voxtalisib-induced apoptosis.
Procedure:

Treat cells with Voxtalisib at the IC₅₀ concentration for 48 hours.
Harvest cells and wash with cold PBS.

Resuspend cells in 1X Binding Buffer.
Stain cells with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15 minutes.

Analyze stained cells using a flow cytometer within 1 hour.
Gating Strategy: Viable cells (Annexin V⁻/PI⁻), Early Apoptotic (Annexin V⁺/PI⁻), Late Apoptotic

(Annexin V⁺/PI⁺), Necrotic (Annexin V⁻/PI⁺).

Cell Cycle Analysis by Flow Cytometry

Purpose: To assess the impact of Voxtalisib on cell cycle distribution.

Procedure:
Treat and harvest cells as above.

Fix the cells in 70% ethanol at 4°C overnight.
Wash and treat with RNase A.

Stain cellular DNA with PI.
Analyze DNA content using a flow cytometer.

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
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Purpose: To evaluate the effect of Voxtalisib on protein expression and pathway modulation.

Procedure:
Lyse Voxtalisib-treated and control cells in RIPA buffer with protease and phosphatase

inhibitors.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane and incubate with primary antibodies (e.g., against p-AKT, Cyclin D1, p27,
Bcl-2, Bax, P-gp, MRP1) overnight at 4°C.

Incubate with an HRP-conjugated secondary antibody.
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Trial Data & Pharmacokinetics

Voxtalisib was evaluated in several Phase I clinical trials, primarily establishing its safety profile and

maximum tolerated dose (MTD).

Table 3: Clinical Trial Summary of Voxtalisib [4] [5]

Aspect Details

Formulations Capsule and immediate-release tablet [5].

Key Indications
Studied

High-Grade Glioma (with Temozolomide ± Radiotherapy) [4]; Relapsed/Refractory

Solid Tumors (monotherapy) [5]; Lymphoma (expansion cohort) [5].

| Recommended Phase 2 Dose (MTD) | With TMZ in Glioma: 90 mg QD or 40 mg BID [4]. Tablet in

Solid Tumors: 60 mg QD or 40 mg BID [5]. | | Common Treatment-Related AEs (Any Grade) | Diarrhea,

nausea, fatigue, thrombocytopenia [4] [5]. | | Common Grade ≥3 AEs | Lymphopenia, thrombocytopenia,

fatigue, rash [4] [5]. | | Pharmacokinetics (PK) | Linear PK, dose-dependent plasma exposure, no significant

drug accumulation. A slight decrease in exposure was observed when administered with food [5]. | | Efficacy

(Observational) | Best response was primarily stable disease in a subset of patients. Limited single-agent

antitumor activity was observed across trials [4] [5]. | | Current Status | Development discontinued. No

further trials are planned due to the limited activity observed [5]. |

Research Significance and Context
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Rationale for Dual Inhibition: Dual PI3K/mTOR inhibitors like Voxtalisib were designed to

overcome the compensatory pathway reactivation and limited efficacy often seen with single-node
inhibitors (e.g., rapalogs that only inhibit mTORC1) [6] [7].

Overcoming Drug Resistance: Preclinical data showing Voxtalisib's efficacy in multidrug-resistant
leukemia cell lines is significant, as it suggests a potential strategy to bypass common resistance

mechanisms mediated by drug efflux pumps [2].
Clinical Challenges: Despite a favorable safety profile and solid preclinical rationale, Voxtalisib's

clinical development was halted due to limited efficacy in human trials [5]. This reflects the broader
challenges in targeting the complex, cross-talking PI3K/AKT/mTOR pathway in human cancers [6] [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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